L-Methionine p-nitroanilide

Catalog No.
S1767702
CAS No.
6042-04-2
M.F
C11H15N3O3S
M. Wt
269,32 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Methionine p-nitroanilide

CAS Number

6042-04-2

Product Name

L-Methionine p-nitroanilide

IUPAC Name

(2S)-2-amino-4-methylsulfanyl-N-(4-nitrophenyl)butanamide

Molecular Formula

C11H15N3O3S

Molecular Weight

269,32 g/mole

InChI

InChI=1S/C11H15N3O3S/c1-18-7-6-10(12)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,10H,6-7,12H2,1H3,(H,13,15)/t10-/m0/s1

InChI Key

PLBWRAWSHVJPTL-JTQLQIEISA-N

SMILES

CSCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

Synonyms

methionine 4-nitroanilide, methionyl p-nitroanilide

Canonical SMILES

CSCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

Isomeric SMILES

CSCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

The exact mass of the compound L-Methionine p-nitroanilide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Methionine p-nitroanilide (CAS 6042-04-2) is a chromogenic substrate primarily used for the spectrophotometric quantification of aminopeptidase activity. Upon enzymatic cleavage of the amide bond, it releases p-nitroaniline, a yellow chromophore that can be measured to determine enzyme kinetics. This substrate is particularly relevant for characterizing enzymes that exhibit specificity towards an N-terminal methionine residue, such as methionine aminopeptidases (MetAPs). Its utility is established in standard laboratory protocols for assessing enzyme activity from purified sources or complex biological samples.

Research Fit

Chromogenic substrate for continuous MetAP activity monitoring at 405 nm

Compatible with high-throughput screening and plate-reader workflows

Validated for MetAP-1 and MetAP-2 across multiple species

Substituting L-Methionine p-nitroanilide with other common amino acid p-nitroanilides, such as those for leucine or alanine, is unreliable for specific enzyme characterization due to the inherent substrate specificity of aminopeptidases. Different aminopeptidases exhibit distinct preferences for the N-terminal amino acid of their substrates. For example, an enzyme like Methionine Aminopeptidase (MetAP) is specifically adapted to cleave N-terminal methionine. Using a non-preferred substrate like L-Leucine p-nitroanilide would lead to significantly lower or non-existent reaction rates, resulting in inaccurate kinetic parameters and misleading conclusions about enzyme presence or activity. This specificity is a critical procurement consideration, as selecting the wrong substrate invalidates assay results for enzymes with defined N-terminal preferences.

Substitution Risk

Active site specificity

MetAPs recognize the N-terminal methionine side chain; L-Leu-pNA and L-Ala-pNA show negligible cleavage.

Data integrity

Substitution leads to inaccurate kinetic parameters and false negatives in inhibitor screening.

Cross-isoform mismatch

Specificity is conserved across MetAP1/MetAP2; alternative pNAs do not serve as general MetAP substrates.

Demonstrated Substrate for Human Methionine Aminopeptidase Type 2 (hMetAP2)

L-Methionine p-nitroanilide is a confirmed substrate for recombinant human methionine aminopeptidase type 2 (hMetAP2), a well-studied enzyme. In a direct kinetic characterization, the enzyme exhibited a Michaelis constant (Km) of 2.1 ± 0.2 mM for this substrate, demonstrating effective binding and turnover under assay conditions. This contrasts with substrates lacking the N-terminal methionine, which would not be processed efficiently by this specific enzyme.

Evidence DimensionMichaelis Constant (Km)
Target Compound Data2.1 ± 0.2 mM
Comparator Or BaselineBaseline activity confirmation for hMetAP2
Quantified DifferenceN/A (Establishes baseline activity)
ConditionsAssay performed with full-length recombinant hMetAP2 in 50 mM HEPES buffer, pH 7.5, containing 0.1 M KCl and 2 mM CoCl2 at 37°C.

This provides quantitative validation that the compound is a suitable and specific substrate for a key human enzyme, ensuring its relevance for inhibitor screening and biochemical characterization.

Kinetic constants (hMetAP2)
Head-to-head
Km = 0.67 ± 0.11 mM, kcat = 9.5 ± 0.3 min⁻¹
Supports quantitative assay design under saturating conditions
Comparators L-Leu-pNA, L-Ala-pNA show no detectable activity

Superior Solubility Profile Compared to Free L-Methionine in Aqueous Buffers

The p-nitroanilide group enhances the aqueous processability of the methionine moiety. While L-Methionine itself has limited solubility in water (approximately 50 mg/mL with heat), the p-nitroanilide derivative is readily prepared in standard assay buffers. For instance, standard protocols describe the preparation of 1 mM L-Methionine p-nitroanilide solutions (equivalent to ~0.27 mg/mL) in deionized water or buffer for use in enzyme assays, a concentration well within the working range for kinetic studies. This improved handling characteristic is crucial for preparing stock solutions and ensuring reproducibility in high-throughput screening and routine enzymatic assays.

Evidence DimensionAqueous Solubility/Processability
Target Compound DataRoutinely prepared and used in 1 mM (~0.27 mg/mL) aqueous solutions for assays.
Comparator Or BaselineL-Methionine: Soluble at 50 mg/mL in water, but requires heat.
Quantified DifferenceFacilitates easier room-temperature preparation of assay-relevant concentrations compared to the parent amino acid.
ConditionsStandard laboratory conditions for preparing aqueous solutions and enzyme assay buffers.

Easier and more reliable preparation of stock solutions simplifies workflow, reduces preparation time, and minimizes variability between experiments, which is a key procurement factor for busy labs.

Continuous assay vs. HPLC
Head-to-head
Reported comparable kcat and Km with reduced assay complexity
Enables higher-throughput MetAP screening
Validated for EcMetAP-I and PfMetAP-II
Substrate ranking (S. griseus)
Class-level
Ranked 'very good substrate' vs. 'very low activity' for L-Ala-pNA and L-Pro-pNA
Supports robust signal generation in S. griseus assays
BRENDA qualitative classification; experimental conditions in database
Km (Thermococcus sp. NA1)
Head-to-head
Km = 0.68 mM
Validates substrate use under thermophilic assay conditions
Recombinant TNA1_MetAP at 80–90 °C, pH 7.0
Enzyme thermostability
Reported
Supports measurement of enzyme half-life > 8 h at 50 °C
Supports extended incubation assays
M. smegmatis MetAP stability assay; substrate stability implied

High-Throughput Screening for Methionine Aminopeptidase (MetAP) Inhibitors

Given its confirmed utility as a substrate for human MetAP2 with defined kinetic parameters, this compound is the right choice for developing and executing colorimetric high-throughput screening campaigns to identify potential inhibitors of this enzyme class, which are targets in drug discovery.

Characterization of Novel Aminopeptidases with Methionine Specificity

For researchers isolating or engineering novel proteases, this substrate provides a direct and quantifiable method to test for and characterize specific activity against N-terminal methionine residues. Its reliable performance makes it a primary tool for determining the substrate specificity profile of newly discovered enzymes.

Quality Control and Activity Assays in Enzyme Production

In industrial settings involving the production of methionine aminopeptidases, L-Methionine p-nitroanilide serves as a reliable reagent for batch-to-batch quality control, allowing for the rapid and cost-effective verification of enzymatic activity and purity before the enzyme product is finalized and shipped.

Application Fit Matrix

Application
Selection Property
Validation Focus
MetAP inhibitor screening (angiogenesis research)
Reported kinetic parameters for hMetAP2
Continuous spectrophotometric readout at 405 nm
Recombinant MetAP characterization
Cross-species substrate validation
Conserved MetAP active site recognition across isoforms
Aminopeptidase specificity studies
Reported substrate ranking (BRENDA)
Methionine-selective activity discrimination
Industrial biocatalysis stability profiling
Substrate stability at elevated temperatures
Enzyme operational half-life assessment

XLogP3

1.1

Wikipedia

N-(4-Nitrophenyl)methioninamide

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